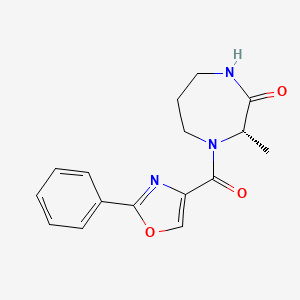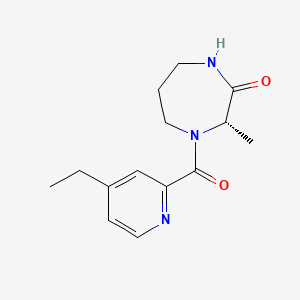![molecular formula C11H15ClN4O2 B7352416 (3S)-4-[2-(4-chloropyrazol-1-yl)acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352416.png)
(3S)-4-[2-(4-chloropyrazol-1-yl)acetyl]-3-methyl-1,4-diazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-4-[2-(4-chloropyrazol-1-yl)acetyl]-3-methyl-1,4-diazepan-2-one, also known as CP-154,526, is a selective non-peptide antagonist for the corticotropin-releasing factor (CRF) receptor. It was first discovered in the late 1990s and has since been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
(3S)-4-[2-(4-chloropyrazol-1-yl)acetyl]-3-methyl-1,4-diazepan-2-one is a selective antagonist for the CRF receptor, which is involved in the regulation of the HPA axis. By blocking the binding of CRF to its receptor, this compound prevents the activation of the HPA axis and the release of stress hormones. This results in a reduction in the physiological and behavioral responses to stress.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the reduction of anxiety-like behavior in animal models, the inhibition of drug-seeking behavior in addiction models, and the attenuation of depressive-like behavior in stress models. It has also been shown to have anxiolytic and antidepressant effects in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3S)-4-[2-(4-chloropyrazol-1-yl)acetyl]-3-methyl-1,4-diazepan-2-one in lab experiments is its selectivity for the CRF receptor, which allows for more precise targeting of the HPA axis. However, one limitation is that it may not be effective in all stress-related disorders, as the HPA axis is only one of many pathways involved in the stress response.
Orientations Futures
There are several potential future directions for research on (3S)-4-[2-(4-chloropyrazol-1-yl)acetyl]-3-methyl-1,4-diazepan-2-one. One area of interest is its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use in the treatment of depression, as it has been shown to have antidepressant effects in both animal models and humans. Additionally, further research is needed to determine the long-term effects of this compound on the HPA axis and other physiological pathways involved in the stress response.
Méthodes De Synthèse
(3S)-4-[2-(4-chloropyrazol-1-yl)acetyl]-3-methyl-1,4-diazepan-2-one is synthesized through a multi-step process involving the reaction of 4-chloropyrazole with 3-methyl-1,4-diazepan-2-one in the presence of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography to obtain this compound in its pure form.
Applications De Recherche Scientifique
(3S)-4-[2-(4-chloropyrazol-1-yl)acetyl]-3-methyl-1,4-diazepan-2-one has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and addiction. It has been shown to block the stress-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the release of stress hormones such as cortisol. This makes this compound a potential candidate for the treatment of stress-related disorders.
Propriétés
IUPAC Name |
(3S)-4-[2-(4-chloropyrazol-1-yl)acetyl]-3-methyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O2/c1-8-11(18)13-3-2-4-16(8)10(17)7-15-6-9(12)5-14-15/h5-6,8H,2-4,7H2,1H3,(H,13,18)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWZRZMLBOYLCB-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)CN2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)CN2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-3-methyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352341.png)
![(3S)-4-[2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352346.png)
![(3S)-4-[2-(3-fluoropyridin-2-yl)-1,3-thiazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352351.png)
![(3S)-4-[2-(2-chlorophenyl)-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352357.png)

![N,N,1-trimethyl-5-[(2S)-2-methyl-3-oxo-1,4-diazepane-1-carbonyl]pyrrole-3-sulfonamide](/img/structure/B7352371.png)
![(3S)-3-methyl-4-[1-(3,3,3-trifluoropropyl)pyrazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352375.png)
![(3S)-4-[5-(difluoromethoxy)-1-methylpyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352376.png)
![(3S)-4-[2-(cyclopropylamino)-1,3-thiazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352382.png)
![(3S)-3-methyl-4-[4-methyl-2-(2-methylpropyl)-1,3-oxazole-5-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352389.png)
![(3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352409.png)
![(3S)-3-methyl-4-[3-(2-morpholin-4-ylphenyl)propanoyl]-1,4-diazepan-2-one](/img/structure/B7352410.png)
![(3S)-4-[5-chloro-6-(dimethylamino)pyridine-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352428.png)